molecular formula C9H17ClO2 B13574100 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran

4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran

Cat. No.: B13574100
M. Wt: 192.68 g/mol
InChI Key: XRKULPTTZWQWIW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a chloromethyl group and a methoxyethyl group attached to the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, thiol compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts; reactions are conducted under anhydrous conditions or in the presence of inert gases.

Major Products Formed

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)tetrahydro-2h-pyran: Lacks the methoxyethyl group, leading to different chemical reactivity and applications.

    4-(Methoxyethyl)tetrahydro-2h-pyran: Lacks the chloromethyl group, resulting in different substitution and reaction patterns.

    4-(Hydroxymethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity in nucleophilic substitution reactions.

Uniqueness

4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

4-(chloromethyl)-4-(2-methoxyethyl)oxane

InChI

InChI=1S/C9H17ClO2/c1-11-5-2-9(8-10)3-6-12-7-4-9/h2-8H2,1H3

InChI Key

XRKULPTTZWQWIW-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCOCC1)CCl

Origin of Product

United States

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